

Application Note: Spectrophotometric Quantification of Propyphenazone in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Cibalgin

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Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantification of propyphenazone in pharmaceutical formulations.

Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID), is a common active pharmaceutical ingredient (API) in analgesic and antipyretic medications.[1][2] The developed protocol is suitable for routine quality control analysis, offering high precision and accuracy. The method is based on the measurement of absorbance of a propyphenazone solution in 0.1 M hydrochloric acid at its wavelength of maximum absorbance (λ_{max}). This document provides a comprehensive experimental protocol, method validation details, and data presentation guidelines for researchers, scientists, and drug development professionals.

Introduction

Propyphenazone (4-isopropyl-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) is a pyrazolone derivative with analgesic and antipyretic properties.[1][2] It is frequently formulated in combination with other active ingredients like paracetamol and caffeine to enhance its therapeutic effect.[1] Accurate and reliable quantification of propyphenazone in these pharmaceutical products is crucial to ensure their safety, efficacy, and quality. While various analytical techniques such as high-performance liquid chromatography (HPLC) are available, UV-Vis spectrophotometry presents a simpler, more accessible, and economical alternative for

routine analysis.[3][4] This application note describes a validated UV-Vis spectrophotometric method for the determination of propyphenazone in tablet dosage forms.

Principle

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Propyphenazone exhibits a distinct absorption spectrum in the ultraviolet (UV) region when dissolved in a suitable solvent. By measuring the absorbance at the wavelength of maximum absorption (λ_{max}), the concentration of propyphenazone in an unknown sample can be determined by comparing it to a standard calibration curve prepared from known concentrations of a propyphenazone reference standard.

Materials and Methods

Instrumentation

- A double beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette was used for all absorbance measurements. A Shimadzu UV-1700 or similar instrument is suitable.
- Analytical balance
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- Sonicator

Reagents and Standards

- Propyphenazone reference standard
- Hydrochloric acid (HCl), 0.1 M solution
- Methanol (optional, for initial solubilization)
- Distilled or deionized water
- Commercially available tablets containing propyphenazone

Experimental Protocols

Preparation of 0.1 M HCl Solution

To prepare a 0.1 M HCl solution, carefully add 8.3 mL of concentrated HCl (37%) to approximately 500 mL of distilled water in a 1 L volumetric flask. Dilute to the mark with distilled water and mix well.

Preparation of Standard Stock Solution

Accurately weigh 100 mg of propyphenazone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol (if necessary) and then dilute to the mark with 0.1 M HCl to obtain a stock solution of 1000 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve

From the stock solution, prepare a series of working standard solutions by appropriate dilution with 0.1 M HCl to achieve concentrations in the range of 10-30 µg/mL. Measure the absorbance of each working standard solution at the λ_{max} of propyphenazone against 0.1 M HCl as a blank. The λ_{max} for propyphenazone is typically observed in the range of 245-275 nm.^{[5][6][7]} For this protocol, a λ_{max} of approximately 265 nm is used.^[5] Plot a calibration curve of absorbance versus concentration.

Sample Preparation from Pharmaceutical Formulations (Tablets)

- Weigh and finely powder 20 tablets to obtain a homogenous mixture.
- Accurately weigh a quantity of the powdered tablets equivalent to 150 mg of propyphenazone and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 M HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute the solution to the mark with 0.1 M HCl and mix thoroughly.
- Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

- From the clear filtrate, pipette an appropriate volume into a 10 mL volumetric flask and dilute with 0.1 M HCl to obtain a final concentration within the calibration range (e.g., 15 µg/mL).

Quantification of Propyphenazone in the Sample

Measure the absorbance of the final sample solution at the predetermined λ_{max} against 0.1 M HCl as a blank. The concentration of propyphenazone in the sample solution can be calculated from the regression equation of the calibration curve.

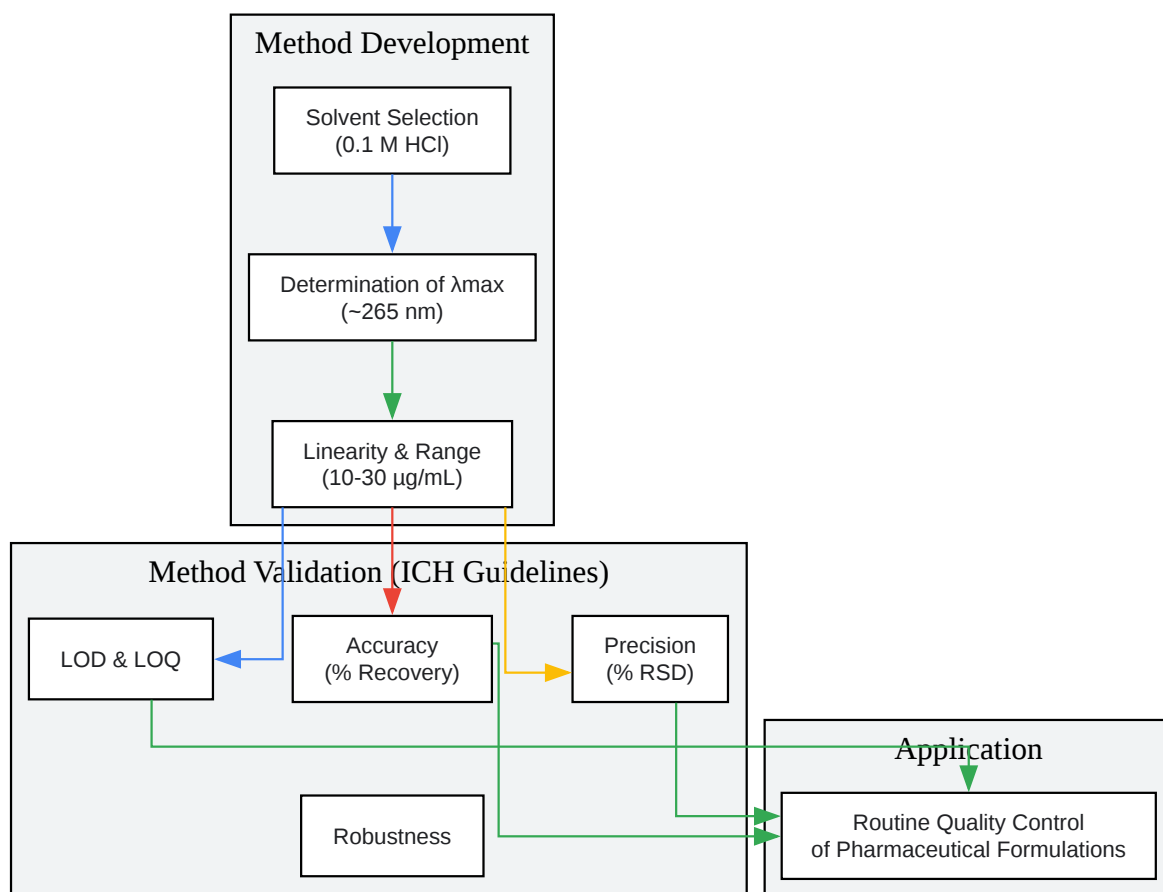
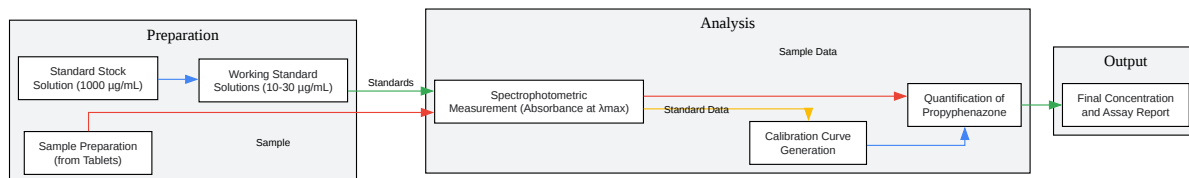
Data Presentation

The quantitative data for the method validation should be summarized in a clear and structured table.

Parameter	Result
Wavelength of Maximum Absorbance (λ_{max})	265 nm
Linearity Range	10 - 30 µg/mL
Regression Equation ($y = mx + c$)	$y = 0.0345x + 0.0021$
Correlation Coefficient (r^2)	0.9995
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2%

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and instrumentation.

Experimental Workflow Diagram



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